molecular formula C24H20BrN3O2 B11557157 N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-3-bromo-4-hydroxybenzohydrazide

N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-3-bromo-4-hydroxybenzohydrazide

Cat. No.: B11557157
M. Wt: 462.3 g/mol
InChI Key: MMZVUEFJLKUPHP-VULFUBBASA-N
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Description

N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-3-bromo-4-hydroxybenzohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-3-bromo-4-hydroxybenzohydrazide typically involves the condensation reaction between 1-benzyl-2-methyl-1H-indole-3-carbaldehyde and 3-bromo-4-hydroxybenzohydrazide. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-3-bromo-4-hydroxybenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran (THF) or ether.

    Substitution: Sodium methoxide, potassium cyanide; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced hydrazides or amines.

    Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.

Mechanism of Action

The mechanism of action of N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-3-bromo-4-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound can induce apoptosis by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-3-bromo-4-hydroxybenzohydrazide is unique due to its specific combination of indole and benzohydrazide moieties, which confer distinct chemical reactivity and biological activity. Its bromine and hydroxyl substituents further enhance its potential for diverse chemical modifications and applications.

Properties

Molecular Formula

C24H20BrN3O2

Molecular Weight

462.3 g/mol

IUPAC Name

N-[(E)-(1-benzyl-2-methylindol-3-yl)methylideneamino]-3-bromo-4-hydroxybenzamide

InChI

InChI=1S/C24H20BrN3O2/c1-16-20(14-26-27-24(30)18-11-12-23(29)21(25)13-18)19-9-5-6-10-22(19)28(16)15-17-7-3-2-4-8-17/h2-14,29H,15H2,1H3,(H,27,30)/b26-14+

InChI Key

MMZVUEFJLKUPHP-VULFUBBASA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)/C=N/NC(=O)C4=CC(=C(C=C4)O)Br

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=NNC(=O)C4=CC(=C(C=C4)O)Br

Origin of Product

United States

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